molecular formula C7H11N3O2 B1586933 2,6-Dimethoxypyridine-3,5-diamine CAS No. 85679-78-3

2,6-Dimethoxypyridine-3,5-diamine

Cat. No. B1586933
CAS RN: 85679-78-3
M. Wt: 169.18 g/mol
InChI Key: BXBOXUNPNIJELB-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyridine-3,5-diamine is a chemical compound with the molecular formula C7H11N3O2 . It is used as a reactant in organic synthesis . The compound is also known as 3,5-DIAMINO-2,6-DIMETHOXYPYRIDINE .


Synthesis Analysis

While specific synthesis methods for 2,6-Dimethoxypyridine-3,5-diamine were not found, a related compound, 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), has been synthesized using N-nitroso-bis-(cyanomethyl)amine as the starting material in four steps including cyclisation, acidification, nitration, and N-oxidation .


Molecular Structure Analysis

The molecular weight of 2,6-Dimethoxypyridine-3,5-diamine is 139.15 . The InChI key for the compound is IBTGEEMBZJBBSH-UHFFFAOYSA-N . The compound’s structure includes a pyridine ring with two methoxy groups attached at the 2 and 6 positions, and two amino groups at the 3 and 5 positions .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.503 (lit.), a boiling point of 178-180 °C (lit.), and a density of 1.053 g/mL at 25 °C (lit.) . The molecular weight of the hydrochloride form of the compound is 205.642 Da .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2,6-Dimethoxypyridine-3,5-diamine were not found, it’s worth noting that the compound is used as a reactant in organic synthesis , suggesting potential applications in the development of new chemical compounds.

properties

IUPAC Name

2,6-dimethoxypyridine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBOXUNPNIJELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388503
Record name 2,6-Dimethoxypyridine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxypyridine-3,5-diamine

CAS RN

85679-78-3
Record name 2,6-Dimethoxypyridine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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